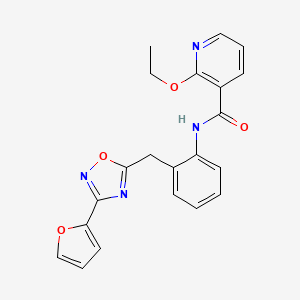
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is an organic compound with a distinct structure that includes a furan ring, a 1,2,4-oxadiazole ring, and a nicotinamide group. Its chemical complexity lends itself to various applications in scientific research, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves several steps:
Preparation of 3-(furan-2-yl)-1,2,4-oxadiazole: This step includes the reaction of furanyl compounds with nitrile oxides under controlled conditions.
Formation of the phenyl intermediate: This step includes the coupling of the oxadiazole derivative with a phenyl group using palladium-catalyzed cross-coupling reactions.
Nicotinamide incorporation:
Industrial Production Methods
While the laboratory synthesis focuses on small-scale, precise methods, industrial production may adopt more efficient and scalable techniques such as continuous flow synthesis and automation to enhance yield and purity while maintaining environmental and economic considerations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could affect the oxadiazole ring, altering its structure and potentially opening up new reactive sites.
Substitution: The aromatic rings in the compound provide several sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or Raney nickel.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents.
Major Products
Oxidation Products: Furanones and quinones.
Reduction Products: Derivatives with reduced oxadiazole or furan rings.
Substitution Products: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
The unique structure of this compound allows it to serve as a building block for more complex molecules, particularly in the development of novel materials and catalysts.
Biology
In biological research, the compound may be explored for its potential interactions with enzymes and proteins, contributing to the understanding of biochemical pathways and drug design.
Medicine
Due to its structure, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, the compound may find uses in the development of advanced materials such as polymers and nanomaterials due to its robust chemical structure and functional groups.
Mechanism of Action
The mechanism by which 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exerts its effects would largely depend on its interaction with biological targets. It might bind to specific enzymes or receptors, inhibiting or modulating their activity. The presence of the furan and oxadiazole rings suggests potential for interactions with nucleophilic sites on proteins or DNA, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structures, 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide offers a unique combination of functional groups that could enhance its reactivity and binding affinity.
Similar Compounds
2-furylmethylamine derivatives
1,2,4-oxadiazole substituted compounds
Nicotinamide analogs
These similar compounds may share some biological activities or chemical properties but lack the specific combination of functionalities present in this compound, which contributes to its unique profile.
Properties
IUPAC Name |
2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCQCTZTQRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














